ABR-238901

Immuno-oncology Multiple Myeloma Myeloid-Derived Suppressor Cells

ABR-238901 is a differentiated S100A8/A9 blocker for MI, sepsis, and multiple myeloma research. Unlike paquinimod/tasquinimod, it delivers a 13-ppt LVEF improvement (48% vs. 35%, P=0.002), 1.8× cardiac ATP increase, and reverses LV dysfunction where dexamethasone fails. In MM, combination with bortezomib yields 50% tumor load reduction vs. bortezomib alone. Target specificity confirmed in S100A9−/− mice. Standardized purity ensures reproducible cardiac and oncology endpoints.

Molecular Formula C11H9BrClN3O4S
Molecular Weight 394.63 g/mol
Cat. No. B8201780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABR-238901
Molecular FormulaC11H9BrClN3O4S
Molecular Weight394.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)S(=O)(=O)NC2=CNC=C(C2=O)Cl)Br
InChIInChI=1S/C11H9BrClN3O4S/c1-20-11-7(12)2-6(3-15-11)21(18,19)16-9-5-14-4-8(13)10(9)17/h2-5,16H,1H3,(H,14,17)
InChIKeyIXVPHMAWVYMOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABR-238901: A Selective Small-Molecule Blocker of the Pro-Inflammatory Alarmin S100A8/A9 for Cardiac and Oncology Research Applications


ABR-238901 is an orally active, small-molecule inhibitor that specifically blocks the interaction between the pro-inflammatory alarmin S100A8/A9 (calprotectin) and its key receptors, Toll-Like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End-products (RAGE) [1]. By targeting the extracellular function of the S100A8/A9 complex, ABR-238901 is a valuable tool for modulating innate immune responses. It has been extensively characterized in preclinical models of myocardial infarction (MI), sepsis, and multiple myeloma (MM), demonstrating its utility in investigating the role of S100A8/A9 in inflammation, immune cell function, and tissue repair [2][3].

Why S100A8/A9 Inhibitors Are Not Interchangeable: The Case for ABR-238901 Over Quinoline-3-Carboxamide Analogs


Generic substitution among S100A8/A9-targeting compounds is not scientifically justifiable due to significant differences in target specificity, in vivo efficacy, and mechanism of action. While several molecules, including the quinoline-3-carboxamides tasquinimod (ABR-215050) and paquinimod (ABR-215757), have been described as S100A9 inhibitors, their target engagement profiles are not equivalent [1][2]. Tasquinimod, for instance, has been shown to have pleiotropic effects and is not a specific inhibitor of S100A9 [2]. Direct comparative in vivo studies in a multiple myeloma model have demonstrated that ABR-238901 is more potent than paquinimod at an equivalent dose [3]. Furthermore, ABR-238901 has a distinct and well-documented in vivo profile in cardiovascular models, including clear evidence of functional improvement in cardiac output and ejection fraction that is not established for its analogs [1]. These critical differences in selectivity and validated in vivo performance mean that substituting ABR-238901 with another S100A9-binding compound could lead to inconsistent results and misinterpretation of biological data.

ABR-238901: Quantifiable Evidence of Functional and Target-Engagement Differentiation from Key Comparators


Head-to-Head Superiority: ABR-238901 Demonstrates Greater In Vivo Tumor Load Reduction Than Paquinimod in a Multiple Myeloma Model

In a direct head-to-head study using the immunocompetent 5T33MM mouse model of multiple myeloma, ABR-238901 exhibited superior in vivo efficacy compared to the analog paquinimod (ABR-215757) [1]. This differentiation is crucial for researchers selecting the most potent tool for in vivo studies targeting the S100A8/A9 axis in cancer.

Immuno-oncology Multiple Myeloma Myeloid-Derived Suppressor Cells

ABR-238901 Significantly Improves Cardiac Function Post-Myocardial Infarction, an Effect Not Established for Other S100A9-Binding Molecules

ABR-238901 has a unique and robust in vivo profile in models of myocardial infarction, with clear functional benefits not reported for other S100A9-binding compounds like tasquinimod or paquinimod [1]. This provides a critical differentiator for research focused on cardiac injury and repair.

Cardiovascular Disease Myocardial Infarction Inflammation

ABR-238901 Boosts Cardiac ATP Production: A Direct Metabolic Outcome Not Described for Class Analogs

Short-term blockade of S100A9 with ABR-238901 leads to a measurable increase in cardiac ATP levels in the ischemic myocardium [1]. This is a specific, quantifiable metabolic benefit that has not been established for other S100A8/A9-targeting molecules, further differentiating ABR-238901 for advanced cardiovascular research.

Cardiac Metabolism Myocardial Infarction Proteomics

Target Engagement Validation: ABR-238901 Shows On-Target In Vivo Efficacy via Genetic Knockout Confirmation

The on-target specificity of ABR-238901 in vivo is rigorously confirmed by the finding that its administration does not produce additional improvement in cardiac function in S100A9 knockout mice [1]. This is a key piece of evidence supporting its use as a specific tool to block S100A9-mediated signaling, unlike other compounds whose S100A9 specificity has been questioned [2].

Target Validation Sepsis Cardiac Dysfunction

ABR-238901 Enhances Combination Therapy Efficacy: A 50% Relative Reduction in Tumor Load Over Standard-of-Care Bortezomib Alone

While ABR-238901 has limited single-agent activity in the 5T33MM multiple myeloma model, its value as a combination therapy partner is clearly established. Co-administration with the standard-of-care proteasome inhibitor bortezomib results in a significant increase in tumor load reduction [1]. This evidence positions ABR-238901 as a critical tool for studying therapeutic synergy and overcoming treatment resistance in hematological malignancies.

Combination Therapy Multiple Myeloma Tumor Microenvironment

ABR-238901: Validated Research Applications in Cardiovascular and Immuno-Oncology Models


Investigating Inflammatory Mechanisms and Therapeutic Intervention in Myocardial Infarction (MI)

ABR-238901 is the premier tool for studying the role of the S100A8/A9 alarmin in post-MI inflammation and cardiac repair. Its use in the critical 3-day window following MI in murine models has been shown to significantly improve long-term cardiac function (LVEF from 35% to 48%) and output (11.1 to 15.7 mL/min) [1]. Furthermore, it enables the investigation of downstream effects on cardiac metabolism, with data showing a 1.8-fold increase in cardiac ATP levels and upregulation of key proteins in oxidative phosphorylation and contractility [2].

Exploring S100A9 as a Target in Sepsis-Induced Myocardial Dysfunction (SIMD)

ABR-238901 is uniquely validated for research into SIMD. In murine models of LPS-induced endotoxemia, administration of ABR-238901 both prevented and reversed established left-ventricular dysfunction [3]. The compound's on-target activity is further confirmed by genetic knockout models, where ABR-238901 provides no additional benefit, cementing its utility as a specific inhibitor for dissecting S100A8/A9-dependent pathways in the context of systemic inflammation and cardiac failure [3].

Evaluating S100A9 as a Therapeutic Target and Combination Partner in Multiple Myeloma

ABR-238901 is the most potent S100A9-targeting tool for preclinical oncology research, demonstrating a 27% reduction in tumor load as a single agent, which was superior to the analog paquinimod in a head-to-head comparison [4]. Its primary value, however, is in combination studies. The co-administration of ABR-238901 with bortezomib resulted in a 50% greater reduction in tumor load compared to bortezomib alone [5]. This makes it an essential reagent for investigating combination strategies and mechanisms of synergy in the tumor microenvironment.

Studying S100A8/A9-Mediated Angiogenesis and Myeloid Cell Function

ABR-238901 is an effective tool for dissecting the specific roles of extracellular S100A8/A9 in modulating angiogenesis and the activity of myeloid-derived suppressor cells (MDSCs). In vivo treatment with ABR-238901 has been shown to significantly reduce angiogenesis in both MI [2] and multiple myeloma models [5]. It also reduces the expression of key cytokines like IL-6 and IL-10 by MDSCs, enabling researchers to study S100A8/A9-driven immunosuppressive pathways without directly affecting MDSC accumulation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABR-238901

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.